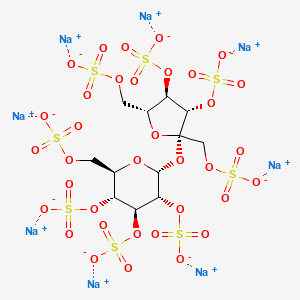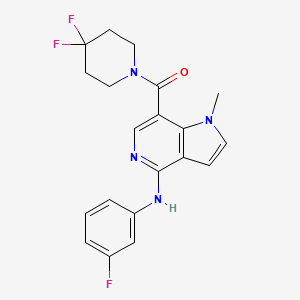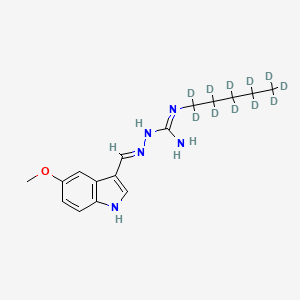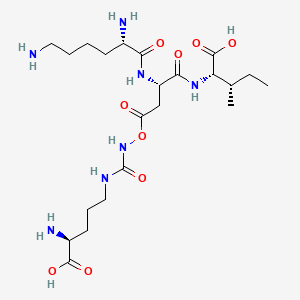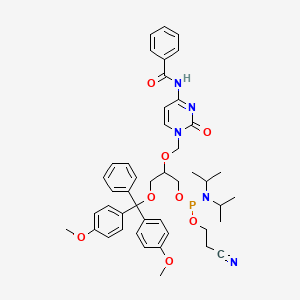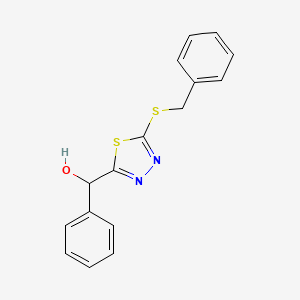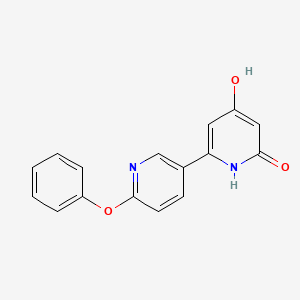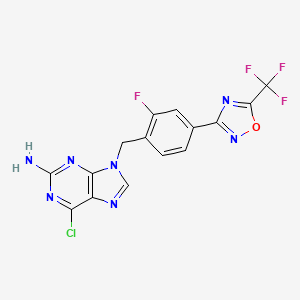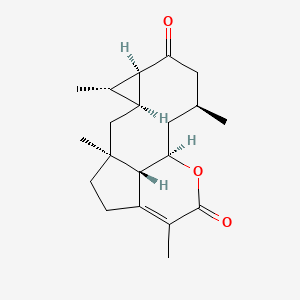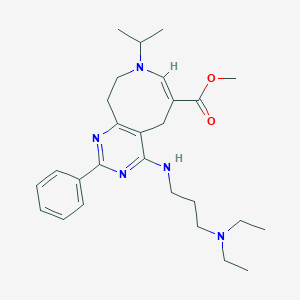
BChE-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-20 is a compound known for its inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are involved in the hydrolysis of acetylcholine, a neurotransmitter, and play a significant role in cholinergic neurotransmission.
Méthodes De Préparation
The synthesis of BChE-IN-20 involves the reaction of aryl-substituted 2-aminopyridine derivatives with vinamidinium salts. This cascade reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Analyse Des Réactions Chimiques
BChE-IN-20 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
BChE-IN-20 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: this compound is employed in research on cholinergic neurotransmission and enzyme kinetics.
Mécanisme D'action
BChE-IN-20 exerts its effects by inhibiting the activity of butyrylcholinesterase and acetylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the key enzyme pockets of BChE and AChE, where it forms favorable interactions .
Comparaison Avec Des Composés Similaires
BChE-IN-20 is compared with other similar compounds, such as:
Donepezil: A well-known AChE inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another cholinesterase inhibitor with applications in neurodegenerative disease therapy.
Galantamine: A natural alkaloid that inhibits both AChE and BChE.
This compound is unique due to its specific binding affinity and favorable interaction profiles with the enzyme pockets of BChE and AChE .
Propriétés
Formule moléculaire |
C27H39N5O2 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
methyl (6E)-4-[3-(diethylamino)propylamino]-2-phenyl-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate |
InChI |
InChI=1S/C27H39N5O2/c1-6-31(7-2)16-11-15-28-26-23-18-22(27(33)34-5)19-32(20(3)4)17-14-24(23)29-25(30-26)21-12-9-8-10-13-21/h8-10,12-13,19-20H,6-7,11,14-18H2,1-5H3,(H,28,29,30)/b22-19+ |
Clé InChI |
UNBZCEWKTVYZBB-ZBJSNUHESA-N |
SMILES isomérique |
CCN(CC)CCCNC1=NC(=NC2=C1C/C(=C\N(CC2)C(C)C)/C(=O)OC)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCCNC1=NC(=NC2=C1CC(=CN(CC2)C(C)C)C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)

